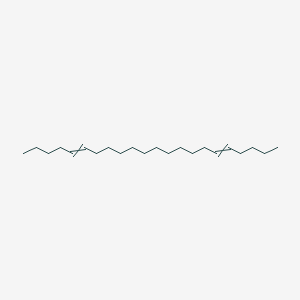
Docosa-5,17-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosa-5,17-diene: is a chemical compound with the molecular formula C22H42 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long carbon chain with double bonds at the 5th and 17th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosa-5,17-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides . These methods are frequently used to prepare conjugated dienes from alkenes, allyl halides, alkyl dihalides, or alcohols (diols) .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes such as molecular distillation , low-temperature crystallization , urea adduct formation , and supercritical fluid chromatography . These methods are used to purify and isolate high-purity compounds from complex mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: Docosa-5,17-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas with a catalyst such as palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce epoxides or diols, while reduction may yield alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Docosa-5,17-diene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and polymers.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Docosa-5,17-diene involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds, known for its role in brain and eye health.
Androstanedione: A steroid hormone with a similar carbon chain structure but different functional groups.
Uniqueness: Unlike other similar compounds, it has distinct chemical properties that make it valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
168298-59-7 |
|---|---|
Molekularformel |
C22H42 |
Molekulargewicht |
306.6 g/mol |
IUPAC-Name |
docosa-5,17-diene |
InChI |
InChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h9-12H,3-8,13-22H2,1-2H3 |
InChI-Schlüssel |
ONOODMLSWRIDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCCCCCCCCC=CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


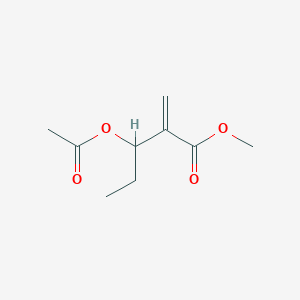
amino]-](/img/structure/B14261426.png)
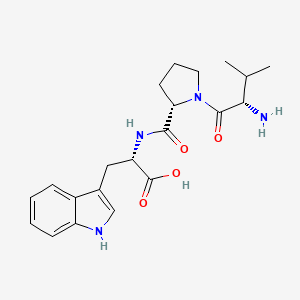

![2-{[(1S)-1-phenylethyl]amino}-isonicotinonitrile](/img/structure/B14261442.png)
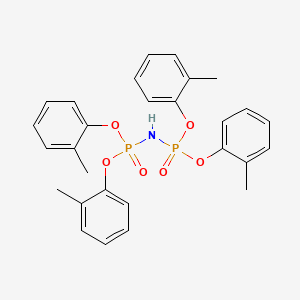
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
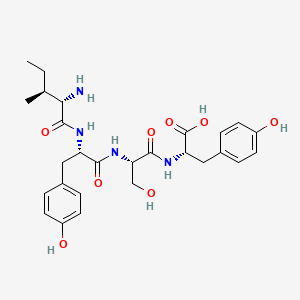
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)
![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
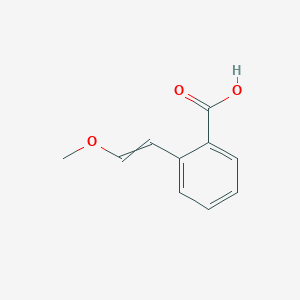

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]aniline](/img/structure/B14261489.png)
